N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide
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Description
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as F13714 and is a potent and selective antagonist of the 5-HT6 receptor. The 5-HT6 receptor is a G-protein-coupled receptor that is expressed in the central nervous system and has been implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
Scientific Research Applications
Equilibrative Nucleoside Transporters (ENTs) Inhibition
- Research Findings :
- FPMINT Analogues : Previous studies have identified FPMINT as a novel ENT inhibitor, with greater selectivity for ENT2 over ENT1 .
- Most Potent Inhibitor : Compound 3c emerged as the most potent inhibitor, reducing the maximum velocity (Vmax ) of uridine uptake in both ENT1 and ENT2 without affecting the Michaelis constant (Km ). It was irreversible and non-competitive .
Antiviral Applications
Anticancer Properties
- Novel Derivatives : Researchers have explored the synthesis of novel derivatives for anticancer applications. While specific studies on our compound are scarce, its structural features warrant further investigation in the context of cancer research .
Urease Inhibition for Bacterial Infections
- Research Focus : Synthesizing and screening benzimidazole derivatives, including our compound, as potential urease inhibitors to prevent ureolytic bacterial infections .
Anti-Biofilm Activity
- Hybrids of Norfloxacin : Considering the structural rationale, researchers synthesized molecular hybrids of norfloxacin (a fluoroquinolone antibiotic) and assessed their antimicrobial potential, including anti-biofilm activity .
Other Novel Compounds
properties
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O4S/c22-17-5-7-18(8-6-17)24-10-12-25(13-11-24)30(27,28)14-9-23-21(26)20-15-16-3-1-2-4-19(16)29-20/h1-8,15H,9-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNGCOUUMQJRPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzofuran-2-carboxamide |
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